molecular formula C21H31N3O2 B3934548 3-[2-(1-azocanyl)-2-oxoethyl]-4-(4-methylbenzyl)-2-piperazinone

3-[2-(1-azocanyl)-2-oxoethyl]-4-(4-methylbenzyl)-2-piperazinone

Cat. No. B3934548
M. Wt: 357.5 g/mol
InChI Key: WAGODFGSVRRUSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(1-azocanyl)-2-oxoethyl]-4-(4-methylbenzyl)-2-piperazinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of pharmacology and medicine. This compound is known for its unique structure and properties that make it an ideal candidate for various research studies.

Mechanism of Action

The mechanism of action of 3-[2-(1-azocanyl)-2-oxoethyl]-4-(4-methylbenzyl)-2-piperazinone involves the inhibition of certain enzymes and receptors in the body. This compound has been shown to interact with various biological targets, including GABA receptors, dopamine receptors, and serotonin receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and complex. This compound has been shown to have various effects on the central nervous system, including sedative, anxiolytic, and antipsychotic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[2-(1-azocanyl)-2-oxoethyl]-4-(4-methylbenzyl)-2-piperazinone in lab experiments include its unique structure and properties, which make it an ideal candidate for various research studies. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are numerous future directions for research on 3-[2-(1-azocanyl)-2-oxoethyl]-4-(4-methylbenzyl)-2-piperazinone. Some potential areas of research include the development of new drugs and therapies for various diseases and disorders, the investigation of its potential use as a diagnostic tool, and the exploration of its potential applications in the field of neuroscience.
In conclusion, this compound is a unique and promising compound that has gained significant attention in scientific research. Its potential applications in the fields of pharmacology and medicine make it an ideal candidate for various research studies, and the future directions for research on this compound are numerous and diverse.

Scientific Research Applications

The unique structure of 3-[2-(1-azocanyl)-2-oxoethyl]-4-(4-methylbenzyl)-2-piperazinone makes it an ideal candidate for various scientific research applications. This compound has been extensively studied for its potential use in the development of new drugs and therapies for various diseases and disorders.

properties

IUPAC Name

3-[2-(azocan-1-yl)-2-oxoethyl]-4-[(4-methylphenyl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-17-7-9-18(10-8-17)16-24-14-11-22-21(26)19(24)15-20(25)23-12-5-3-2-4-6-13-23/h7-10,19H,2-6,11-16H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGODFGSVRRUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCNC(=O)C2CC(=O)N3CCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(1-azocanyl)-2-oxoethyl]-4-(4-methylbenzyl)-2-piperazinone
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